![molecular formula C7H3ClF5NO B1391447 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1214332-87-2](/img/structure/B1391447.png)
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, also known as 3-CDFM-6-TFMP, is a synthetic organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound has a unique chemical structure and is composed of six different atoms: three fluorine, two oxygen, and one chlorine. It is a highly polar compound, which makes it a good candidate for use in drug design and synthesis.
Scientific Research Applications
Halogen Shuffling and Electrophilic Substitutions : This compound, when treated with lithium diisopropylamide and iodine, converts into its 3-iodo derivative. This transformation facilitates further chemical manipulations involving halogen/metal exchange and electrophilic trapping, indicating its utility in synthetic chemistry (Mongin et al., 1998).
Synthesis of Pesticides : 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, is extensively used in the synthesis of pesticides. This highlights the role of such compounds in agrochemical research (Lu Xin-xin, 2006).
Antimicrobial Activities and DNA Interaction : Studies show that 2-Chloro-6-(trifluoromethyl)pyridine, a similar compound, exhibits antimicrobial properties. Additionally, its interaction with DNA has been investigated, which can be crucial for understanding its biological activities (Evecen et al., 2017).
Synthesis of Herbicides : The compound 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative, is a key intermediate in synthesizing the herbicide trifloxysulfuron, demonstrating its importance in the development of agricultural chemicals (Zuo Hang-dong, 2010).
Synthesis of Novel Organic Compounds : There is research into synthesizing novel compounds like 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which are versatile intermediates for creating trifluoromethylated N-heterocycles. This shows the compound's utility in organic and medicinal chemistry (Channapur et al., 2019).
Functionalization and Metalation Studies : The compound has been used to explore "optional site selectivity" in reactions, demonstrating its importance in understanding and developing new chemical reactions and pathways (Schlosser & Marull, 2003).
properties
IUPAC Name |
3-chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKAVAPPXNFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.